molecular formula C25H34N2O5S B12466233 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-phenylpropyl)sulfonyl]piperidine-4-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-phenylpropyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B12466233
M. Wt: 474.6 g/mol
InChI Key: FBIKCQKCMQOUKI-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-phenylpropanesulfonyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenylpropanesulfonyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-phenylpropanesulfonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenylpropanesulfonyl group, and the attachment of the dimethoxyphenyl group. Common reagents used in these reactions include piperidine, phenylpropanesulfonyl chloride, and 3,4-dimethoxyphenethylamine. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-phenylpropanesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring or the phenylpropanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-phenylpropanesulfonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-phenylpropanesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-phenylpropanesulfonyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H34N2O5S

Molecular Weight

474.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-phenylpropylsulfonyl)piperidine-4-carboxamide

InChI

InChI=1S/C25H34N2O5S/c1-31-23-11-10-21(19-24(23)32-2)12-15-26-25(28)22-13-16-27(17-14-22)33(29,30)18-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-11,19,22H,6,9,12-18H2,1-2H3,(H,26,28)

InChI Key

FBIKCQKCMQOUKI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)S(=O)(=O)CCCC3=CC=CC=C3)OC

Origin of Product

United States

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